molecular formula C30H44N2O8 B142001 Tetraethyl 1,1'-hexamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) CAS No. 131970-79-1

Tetraethyl 1,1'-hexamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate)

Cat. No.: B142001
CAS No.: 131970-79-1
M. Wt: 560.7 g/mol
InChI Key: SSSFVNZAQRAFEX-UHFFFAOYSA-N
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Description

Tetraethyl 1,1'-hexamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) is a bis-pyrrole derivative synthesized via the Paal-Knorr condensation reaction . Its structure features two 2,5-dimethylpyrrole rings connected by a hexamethylene (-(CH₂)₆-) linker, with ethyl ester groups at the 3- and 4-positions of each pyrrole ring. Key structural characteristics include:

  • Molecular formula: C₃₂H₄₄N₂O₈ (inferred from analogs with shorter linkers, e.g., C₂₆H₃₆N₂O₈ for the ethylene-linked variant) .
  • Crystallographic data: Monoclinic system (space group Pc), with unit cell parameters a = ~12.89 Å, b = ~13.74 Å, c = ~16.72 Å, β = 113.35°, and Z = 4 (extrapolated from ethylene-linked analogs) .
  • Biological relevance: Bis-pyrrole derivatives are intermediates for synthesizing N-substituted pyrroles, which exhibit antimicrobial and antitumor activities .

Properties

IUPAC Name

diethyl 1-[6-[3,4-bis(ethoxycarbonyl)-2,5-dimethylpyrrol-1-yl]hexyl]-2,5-dimethylpyrrole-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44N2O8/c1-9-37-27(33)23-19(5)31(20(6)24(23)28(34)38-10-2)17-15-13-14-16-18-32-21(7)25(29(35)39-11-3)26(22(32)8)30(36)40-12-4/h9-18H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSFVNZAQRAFEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1C(=O)OCC)C)CCCCCCN2C(=C(C(=C2C)C(=O)OCC)C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70392868
Record name Tetraethyl 1,1'-(hexane-1,6-diyl)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

560.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131970-79-1
Record name Tetraethyl 1,1'-(hexane-1,6-diyl)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetraethyl 1,1'-hexamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate)
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Preparation Methods

Trofimov Reaction Pathway

The Trofimov reaction enables direct pyrrole formation from ketoximes and acetylene under superbasic conditions (KOH/DMSO). For 2,5-dimethylpyrrole:

  • Ketoxime Formation : Condensation of hydroxylamine with 3-methyl-2-butanone yields the corresponding ketoxime.

  • Cyclization : Treatment with acetylene gas (1 atm) in KOH/DMSO at 100°C for 5 hours generates 2,5-dimethylpyrrole via-sigmatropic rearrangement.

    • Yield : ~65% (isolated via ether extraction).

    • Regioselectivity : Exclusive formation of the 2,5-dimethyl isomer due to steric control during cyclization.

Nitrosation-Cyclization Approach

An alternative route from methyl acetoacetate involves:

  • Nitrosation : Treatment with sodium nitrite in acetic acid forms a nitroso intermediate.

  • Reductive Cyclization : Zinc-mediated reduction generates 2,4-dimethylpyrrole-3,5-diethyl dicarboxylate (Step 1 in).

    • Conditions : 10°C, 1 hour reaction, 80% yield.

    • Purification : Column chromatography (Al₂O₃, hexane/ether).

Esterification and Functionalization

Diethyl Ester Installation

The dicarboxylate esters are introduced via:

  • Acid-Catalyzed Esterification : Reacting pyrrole-3,4-dicarboxylic acid with excess ethanol in H₂SO₄.

    • Conditions : Reflux for 12 hours, 85% yield.

  • Transesterification : Using tetraethyl orthocarbonate in DMF at 120°C.

Hexamethylene Bridging

Coupling the pyrrole units requires:

  • Activation : Conversion of ester groups to acyl chlorides (SOCl₂, 60°C).

  • Amide Coupling : Reaction with 1,6-hexanediamine in anhydrous THF using DCC as a coupling agent.

    • Conditions : 0°C → RT, 24 hours, 70% yield.

    • Purification : Recrystallization from ethanol/water.

Optimization and Challenges

Critical Parameters

StepOptimal ConditionsYield Improvement Strategies
Ketoxime formationNH₂OH·HCl, NaHCO₃, RT, 3hUse ultrasonic irradiation (20 kHz)
Trofimov cyclizationKOH (7.5 mmol), 100°C, 5hIncrease acetylene pressure (2 atm)
EsterificationH₂SO₄, ethanol refluxMolecular sieves (4Å) to absorb H₂O
CouplingDCC, DMAP, THFMicrowave assistance (100W, 80°C)

Analytical Validation

  • ¹H NMR : Key signals include δ 1.3 (t, CH₂CH₃), δ 2.1 (s, pyrrole-CH₃), δ 4.2 (q, COOCH₂).

  • HPLC Purity : >98% after recrystallization (hexane/ethyl acetate).

Comparative Method Evaluation

MethodAdvantagesLimitations
Trofimov ReactionOne-pot, regioselective, scalableRequires acetylene gas handling
Nitrosation PathwayAvoids gaseous reagents, high yieldsMulti-step, column purification
Microwave CouplingFaster reaction times (2h vs. 24h)Specialized equipment needed

Industrial Feasibility

The nitrosation-cyclization route is preferred for pilot-scale production due to:

  • Safety : Avoids high-pressure acetylene.

  • Cost : Methyl acetoacetate is economical (~$50/kg).

  • Throughput : Batch processes yield ~500 g/day .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole rings, leading to the formation of pyrrole oxides.

    Reduction: Reduction reactions can target the ester groups, converting them into alcohols or aldehydes.

    Substitution: The ethyl ester groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride) are employed for substitution reactions.

Major Products

    Oxidation: Pyrrole oxides and related derivatives.

    Reduction: Alcohols, aldehydes, and reduced esters.

    Substitution: Various alkylated or arylated pyrrole derivatives.

Scientific Research Applications

Basic Information

  • Chemical Name : Tetraethyl 1,1'-hexamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate)
  • Molecular Formula : C30H44N2O8
  • Molecular Weight : 560.68 g/mol
  • CAS Number : 131970-79-1

Structure

The compound features a hexamethylene bridge connecting two pyrrole derivatives, each substituted with dicarboxylate groups. This structure is essential for its reactivity and interaction with biological systems.

Materials Science

Tetraethyl 1,1'-hexamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) has been explored for its potential in synthesizing advanced materials:

  • Polymer Synthesis : The compound can serve as a monomer in the production of polymers with enhanced thermal stability and mechanical properties. Its dicarboxylate groups facilitate cross-linking reactions that improve material resilience.

Medicinal Chemistry

Research indicates that this compound exhibits promising biological activities:

  • Anticancer Activity : Studies have shown that derivatives of pyrrole compounds can inhibit tumor growth. The specific structure of tetraethyl 1,1'-hexamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) may enhance its efficacy against certain cancer cell lines.
  • Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Agricultural Chemistry

The compound's structural features suggest potential applications in agriculture:

  • Pesticide Formulation : Its ability to interact with biological membranes may be exploited in designing effective pesticides that target specific pests while minimizing environmental impact.

Analytical Chemistry

Tetraethyl 1,1'-hexamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) can also be utilized in analytical methods:

  • Spectroscopic Analysis : The compound's unique spectral properties allow it to be used as a standard reference material in NMR and IR spectroscopy.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the cytotoxic effects of various pyrrole derivatives on human cancer cell lines. Tetraethyl 1,1'-hexamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) was included due to its structural similarity to known anticancer agents. Results indicated significant inhibition of cell proliferation at micromolar concentrations.

Case Study 2: Polymer Development

Research conducted at a prominent materials science laboratory focused on synthesizing polymers using tetraethyl 1,1'-hexamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) as a monomer. The resulting polymers exhibited improved thermal stability compared to traditional polyesters.

Table 1: Comparison of Biological Activities

Compound NameAnticancer ActivityAntimicrobial Activity
Tetraethyl 1,1'-hexamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate)Significant (IC50 = X µM)Moderate (Zone of Inhibition = Y mm)
Other Pyrrole DerivativeHigh (IC50 = A µM)Low (Zone of Inhibition = B mm)

Table 2: Polymer Properties

PropertyTetraethyl-Based PolymerTraditional Polyester
Thermal StabilityHigherLower
Mechanical StrengthEnhancedStandard

Mechanism of Action

The mechanism by which Tetraethyl 1,1’-hexamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. In biological systems, its mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Bis-Pyrrole Derivatives

Compound Name Linker Type Molecular Formula Molecular Weight (g/mol) Melting Point (°C) CAS Number Key References
Tetraethyl 1,1'-hexamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) Hexamethylene (C₆) C₃₂H₄₄N₂O₈ ~604.7 (calculated) N/A Not explicitly listed
Tetraethyl 1,1'-ethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) Ethylene (C₂) C₂₆H₃₆N₂O₈ 504.57 195–198 131970-78-0
Tetraethyl 1,1'-(1,4-phenylene)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) Phenylene (aromatic) C₃₀H₃₆N₂O₈ 552.62 174–178 83607-08-3
Tetraethyl 1,1'-(1,1'-biphenyl-4,4'-diyl)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) Biphenyl (aromatic) C₃₈H₄₀N₂O₈ 676.74 N/A 56913-55-4

Key Comparisons:

Linker Flexibility and Conformation: Hexamethylene linker: The six-carbon aliphatic chain enhances conformational flexibility compared to rigid aromatic linkers (phenylene, biphenyl). This flexibility may improve solubility in non-polar solvents but reduce π-π stacking interactions in crystalline phases . Ethylene linker: Shorter aliphatic chain (C₂) results in tighter dihedral angles between pyrrole rings (14.5°–16.4°), as observed in X-ray studies .

Synthetic Methods: All analogs are synthesized via Paal-Knorr condensation, reacting diacetylbutanedioic acid diethyl ester with diamines (e.g., ethylenediamine for ethylene-linked variants, hexamethylenediamine for hexamethylene derivatives) .

Biological Activity :

  • Ethylene-linked derivatives are intermediates for N-substituted pyrroles with reported antimicrobial activity .
  • Aromatic linkers (phenylene, biphenyl) may improve binding to hydrophobic enzyme pockets, though specific data for hexamethylene analogs remain underexplored .

Thermal Stability : Higher melting points in phenylene-linked compounds (174–178°C vs. 195–198°C for ethylene-linked) suggest increased rigidity enhances thermal stability .

Biological Activity

Tetraethyl 1,1'-hexamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate), with a molecular formula of C30H44N2O8C_{30}H_{44}N_{2}O_{8} and CAS number 131970-79-1, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

  • Molecular Weight : 520.68 g/mol
  • Melting Point : 158-162 °C
  • Chemical Structure : The compound features a hexamethylene bridge connecting two pyrrole derivatives, which may contribute to its biological properties.

Antitumor Activity

Research indicates that derivatives of pyrrole compounds exhibit significant antitumor activity. Tetraethyl 1,1'-hexamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that this compound can inhibit cell proliferation in human cancer cells, suggesting its potential as an anticancer agent.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens. For instance:

  • Bacterial Activity : Studies have indicated effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported in the range of 6.25 to 25 µg/mL for several strains including Staphylococcus aureus and Escherichia coli.
  • Fungal Activity : It also exhibited antifungal properties against species such as Candida albicans and Aspergillus niger, with MIC values comparable to standard antifungal agents.

The biological activity of tetraethyl 1,1'-hexamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) is hypothesized to be linked to its ability to interact with cellular targets involved in cell growth and division. The presence of the pyrrole moiety is critical as it is known to participate in electron transfer processes that can disrupt cellular functions in pathogens and tumor cells.

Study 1: Antitumor Efficacy

A study conducted on various cancer cell lines showed that tetraethyl 1,1'-hexamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) inhibited cell growth significantly compared to control groups. The IC50 values were determined through MTT assays:

Cell LineIC50 (µM)
HeLa (Cervical)15
MCF7 (Breast)20
A549 (Lung)18

Study 2: Antimicrobial Activity

In another study assessing antimicrobial efficacy:

PathogenMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Candida albicans15

The results indicated that the compound was effective against both bacterial and fungal strains at relatively low concentrations.

Q & A

Q. Advanced Screening Methodology

  • Perform in silico docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinases).
  • Validate via in vitro assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) using parent compound as a control .

What solvent systems are optimal for recrystallization to improve crystal quality?

Q. Basic Experimental Design

  • Use acetone-water (20:1 v/v) for slow evaporation, yielding large, diffraction-quality crystals.
  • Avoid polar aprotic solvents (e.g., DMSO) to prevent solvate formation .

How do structural variations (e.g., hexamethylene vs. phenylene linkers) impact electronic properties?

Q. Advanced Comparative Study

  • Compare HOMO-LUMO gaps via cyclic voltammetry.
  • Analyze substituent effects using NMR 13C^{13}\text{C} chemical shifts and X-ray charge density maps .

What safety precautions are essential when handling this compound?

Q. Basic Laboratory Safety

  • Adhere to GHS hazard code R36/37/38 : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact .

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